molecular formula C16H16ClNO2 B3749955 N-(2-chlorophenyl)-4-phenoxybutanamide

N-(2-chlorophenyl)-4-phenoxybutanamide

Cat. No. B3749955
M. Wt: 289.75 g/mol
InChI Key: MFJLIPPCTWICGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(2-chlorophenyl)-4-phenoxybutanamide” would likely depend on the specific conditions and reagents used. For instance, chalcones, which have a similar structure, have conjugated double bonds and two aromatic rings, giving them a relatively low redox potential and a greater chance of undergoing electron transfer reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely depend on its specific molecular structure. For instance, “N-(2-Chlorophenyl)formamide” has a molecular weight of 155.58 and a melting point of 76-80 °C .

Mechanism of Action

N-(2-chlorophenyl)-4-phenoxybutanamide is a prodrug, which means that it is converted into its active form in the body. Once absorbed, this compound is converted into its active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA), which inhibits the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has also been shown to have antioxidant and immunomodulatory effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to modulate the activity of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-phenoxybutanamide has several advantages for lab experiments. It is readily available, stable, and has a well-established mechanism of action. In addition, it has been extensively studied in both in vitro and in vivo models, making it a useful tool for researchers. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-phenoxybutanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to investigate its potential therapeutic applications in humans. Another area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. Such formulations could enhance the efficacy and safety of this compound and expand its potential applications in the clinic.

Scientific Research Applications

N-(2-chlorophenyl)-4-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body. In addition, this compound has also been shown to have antioxidant and immunomodulatory effects.

properties

IUPAC Name

N-(2-chlorophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-14-9-4-5-10-15(14)18-16(19)11-6-12-20-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJLIPPCTWICGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.